20-ethyl Prostaglandin E2
Overview
Description
20-Ethyl Prostaglandin E2 is a synthetic analog of Prostaglandin E2, characterized by an extended omega-chain due to the addition of two methylene carbon atoms. This modification enhances its biological activity and stability, making it a valuable compound in various scientific and medical applications .
Mechanism of Action
Target of Action
20-Ethyl Prostaglandin E2 (20-ethyl PGE2) is an analog of Prostaglandin E2 (PGE2), characterized by an extended ω-chain due to two additional methylene carbon atoms . It’s known that e-type prostaglandins, including 20-ethyl pge2, are broadly acknowledged for their inflammatory, cytoprotective, and diverse biological activities .
Mode of Action
The specific mode of action of 20-ethyl PGE2 remains unclear. It’s known that prostaglandin e2 (pge2), to which 20-ethyl pge2 is an analog, directly targets muscle-specific stem cells (muscs) via the ep4 receptor, leading to musc expansion . This interaction triggers a cAMP/phosphoCREB pathway that activates the proliferation-inducing transcription factor .
Biochemical Pathways
It’s known that pge2, the compound to which 20-ethyl pge2 is an analog, is associated with muscle regeneration . PGE2 has been shown to modulate inflammation and the immune system by regulating the expression/concentration of cytokines .
Pharmacokinetics
It’s known that certain pge2-analogs and competitive inhibitors of 15-hydroxy pg dehydrogenase, which possess a prolonged half-life in vivo, can stimulate the expansion of regulatory hematopoietic stem and progenitor cells .
Result of Action
It’s known that pge2, the compound to which 20-ethyl pge2 is an analog, can robustly augment muscle regeneration by either endogenous or transplanted muscs . Loss of PGE2 signaling impairs regeneration, leading to decreased muscle force .
Action Environment
It’s known that decreased pge2 signaling due to nsaids or increased pge2 due to exogenous delivery dictates musc function, which determines the outcome of regeneration .
Biochemical Analysis
Biochemical Properties
20-ethyl Prostaglandin E2 interacts with various enzymes, proteins, and other biomolecules. It is synthesized by the sequential actions of a panel of highly specific enzymes . The synthesis is initiated by phospholipases, a family of enzymes that catalyze the hydrolysis of membrane phospholipids, liberating free fatty acids, including arachidonic acid, from membrane lipids .
Cellular Effects
This compound exerts diverse effects on cell proliferation, apoptosis, angiogenesis, inflammation, and immune surveillance . It has been reported to stimulate glucose uptake and lactate production in cumulus-oocyte complexes (COCs), influencing the expression of enzymes involved in glycolysis and the hexosamine biosynthetic pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to endow tumor cells with resistance to T-cell cytotoxicity and induce cytokines for MDSC recruitment, crucial for suppression of T-cell immunity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to reduce intracellular reactive oxygen species levels, simultaneously increasing glutathione concentration and stimulating antioxidant gene expression in the oocyte .
Metabolic Pathways
This compound is involved in the metabolism of arachidonic acid, a process that involves several enzymes and cofactors . It is part of the prostanoid family of lipids, which are a subclass of eicosanoids produced by oxidation of 20-carbon essential fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Ethyl Prostaglandin E2 typically involves the enzymatic conversion of arachidonic acid using extracts from sheep seminal vesicular glands. The presence of glutathione ensures high yields. The process includes extraction, incubation, concentration, reconstitution, dialysis, and purification .
Industrial Production Methods: Industrial production methods for this compound are similar to those used for other prostaglandins, involving large-scale enzymatic reactions and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 20-Ethyl Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products:
Scientific Research Applications
20-Ethyl Prostaglandin E2 has a wide range of scientific research applications:
Comparison with Similar Compounds
- Prostaglandin E2
- Unoprostone
- Prostaglandin F2 alpha
Comparison: 20-Ethyl Prostaglandin E2 is unique due to its extended omega-chain, which enhances its stability and biological activity compared to other prostaglandins. Unlike Unoprostone, which has reduced affinity for FP receptors, this compound maintains its natural 15(S) allylic hydroxyl, potentially improving its potency .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMMZTNQIJBMBC-QKIVIXBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 20-ethyl-PGE2 being identified as a biomarker in H1N1-induced pneumonia?
A1: The research identified 13 biomarkers in the serum of mice infected with H1N1, including 20-ethyl-PGE2. [] This suggests that 20-ethyl-PGE2 levels are altered during H1N1 infection and could potentially be used to track the progression of the disease or the effectiveness of treatments. The study found that treatment with modified Jiu Wei Qiang Huo decoction (MJWQH), a traditional Chinese medicine, effectively reversed the elevated 20-ethyl-PGE2 levels back to those observed in the control group. [] This finding indicates that 20-ethyl-PGE2 may be involved in the inflammatory response to H1N1 infection and that MJWQH might exert its therapeutic effects by modulating this response.
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